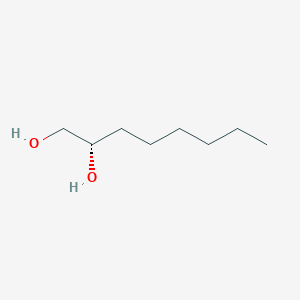
(2S)-octane-1,2-diol
Cat. No. B3292181
Key on ui cas rn:
87720-91-0
M. Wt: 146.23 g/mol
InChI Key: AEIJTFQOBWATKX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07385092B2
Procedure details


314 g (2.80 mol) of 1-octene were reacted with 330 g (7.17 mol) of formic acid and 232 g (3.41 mol) of a 50% strength aqueous H2O2 solution in accordance with Example 4. 575 g of ethanol were employed for the Marlon AS3 acid-catalyzed transesterification, and the main fraction obtained after the workup by distillation was >99.5% pure, virtually odorless 1,2-octanediol.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C.[CH:9]([OH:11])=O.[OH:12]O>C(O)C>[CH2:9]([OH:11])[CH:7]([OH:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
314 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCC
|
|
Name
|
|
|
Quantity
|
330 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Two
|
Name
|
|
|
Quantity
|
575 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the main fraction obtained after the workup
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(CCCCCC)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US07385092B2
Procedure details


314 g (2.80 mol) of 1-octene were reacted with 330 g (7.17 mol) of formic acid and 232 g (3.41 mol) of a 50% strength aqueous H2O2 solution in accordance with Example 4. 575 g of ethanol were employed for the Marlon AS3 acid-catalyzed transesterification, and the main fraction obtained after the workup by distillation was >99.5% pure, virtually odorless 1,2-octanediol.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]C.[CH:9]([OH:11])=O.[OH:12]O>C(O)C>[CH2:9]([OH:11])[CH:7]([OH:12])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
314 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CCCCCCC
|
|
Name
|
|
|
Quantity
|
330 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Two
|
Name
|
|
|
Quantity
|
575 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the main fraction obtained after the workup
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C(CCCCCC)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

